molecular formula C17H14ClNO4 B272124 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272124
M. Wt: 331.7 g/mol
InChI Key: QEWPWCHTXISFRR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and pancreatic cancer.

Scientific Research Applications

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various types of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in the DNA damage response and cell cycle regulation. By inhibiting CHK1, 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can induce DNA damage and cell death in cancer cells, while sparing normal cells.

Mechanism of Action

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting CHK1, which is a key regulator of the DNA damage response and cell cycle checkpoints. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can induce DNA damage and cell death in cancer cells, which are more reliant on CHK1-mediated DNA repair mechanisms than normal cells.
Biochemical and Physiological Effects
5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potent antiproliferative effects on various types of cancer cells, including lung, breast, and pancreatic cancer cells. In addition, this compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Advantages and Limitations for Lab Experiments

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of CHK1, which makes it an attractive candidate for preclinical studies. However, this compound has some limitations, including its poor solubility and bioavailability, which can make it difficult to administer in vivo. In addition, the efficacy of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one may be limited by the development of resistance mechanisms in cancer cells.

Future Directions

There are several future directions for the study of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective CHK1 inhibitors that can overcome the limitations of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CHK1 inhibitors, which can help to guide patient selection and treatment strategies. Finally, the combination of CHK1 inhibitors with other anticancer agents, such as immunotherapies, may provide a more effective treatment strategy for cancer patients.

Synthesis Methods

The synthesis of 5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the condensation of 5-chloro-2-hydroxy-3-methyl-1H-indole-6-carboxylic acid with furan-2-carbaldehyde, followed by the addition of ethyl acetoacetate and the subsequent cyclization of the resulting intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

Product Name

5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C17H14ClNO4/c1-19-15-7-4-11(18)9-14(15)17(22,16(19)21)10-12(20)5-6-13-3-2-8-23-13/h2-9,22H,10H2,1H3/b6-5+

InChI Key

QEWPWCHTXISFRR-AATRIKPKSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)/C=C/C3=CC=CO3)O

SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC=CO3)O

Origin of Product

United States

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